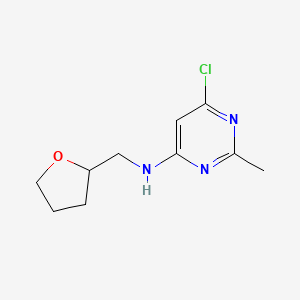

6-chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine

Description

6-Chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine substituent at position 6, a methyl group at position 2, and an N-linked tetrahydrofuran-2-ylmethyl moiety. Its synthesis typically involves nucleophilic substitution reactions, with tetrahydrofuran derivatives serving as key intermediates .

Properties

IUPAC Name |

6-chloro-2-methyl-N-(oxolan-2-ylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h5,8H,2-4,6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBSVELXNCFKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment

The action, efficacy, and stability of 6-chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of other molecules that bind to SYK could affect its efficacy. Additionally, factors such as pH and temperature could potentially affect its stability.

Biochemical Analysis

Molecular Mechanism

At the molecular level, 6-chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound may inhibit certain kinases, thereby preventing the phosphorylation of target proteins and altering cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it may degrade over extended periods, leading to a reduction in its efficacy.

Dosage Effects in Animal Models

The effects of 6-chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including alterations in liver and kidney function.

Metabolic Pathways

6-chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, 6-chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.

Biological Activity

6-Chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-infective therapies. This article reviews its biological activity based on various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's chemical structure is characterized by the presence of a chloro group at the 6-position and a tetrahydrofuran moiety, contributing to its unique biological profile. The molecular formula is with a molar mass of approximately 253.73 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H16ClN3O |

| Molar Mass | 253.73 g/mol |

| CAS Number | 1111829-25-4 |

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer therapy and anti-inflammatory responses. Notable findings include:

-

Anticancer Activity :

- The compound has demonstrated significant inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC). In studies, it exhibited an IC50 value of 0.126 µM against MDA-MB-231 cells, indicating potent anti-proliferative activity .

- It also showed a favorable selectivity profile, with a 19-fold lesser effect on non-cancerous MCF10A cells, suggesting a potential for targeted therapy with minimized toxicity to normal cells .

-

Mechanism of Action :

- The compound appears to induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells. This mechanism is critical for its anticancer efficacy, as it disrupts the proliferation of malignant cells while sparing healthy tissues .

- Additionally, it has been noted to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis, further supporting its role in preventing cancer spread .

- Pharmacokinetics and Toxicity :

Case Studies

Recent research highlights the compound's effectiveness in vivo:

- In a BALB/c nude mouse model inoculated with MDA-MB-231 TNBC cells, treatment with this compound resulted in significant inhibition of lung metastasis compared to control groups treated with standard chemotherapeutics such as TAE226 .

Comparative Analysis

To further understand the compound's position within medicinal chemistry, a comparison with other pyrimidine derivatives was conducted:

| Compound Name | IC50 (µM) | Selectivity (Cancer vs Non-Cancer) | Mechanism of Action |

|---|---|---|---|

| 6-Chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine | 0.126 | 19-fold lower effect on MCF10A | Apoptosis induction, G2/M arrest |

| TAE226 | Not specified | Not specified | EGFR inhibition |

| Other Pyrimidine Derivative A | Varies | Varies | Varies |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

2,5-Dichloro-N-[(Tetrahydrofuran-2-Yl)Methyl]Pyrimidin-4-Amine (±)-8a

- Structure : Chlorine at positions 2 and 5, with the same tetrahydrofuranmethylamine side chain.

- Properties : Higher lipophilicity due to additional chlorine, but reduced metabolic stability compared to the methyl-substituted target compound. Melting point: 81–84°C .

- Activity : The dichloro substitution may enhance electrophilic reactivity but could increase toxicity risks .

5-Bromo-2-Chloro-N-[(Tetrahydrofuran-2-Yl)Methyl]Pyrimidin-4-Amine (±)-8b

- Structure : Bromine at position 5, chlorine at position 2.

- Properties : Bromine’s bulkiness may hinder target binding compared to the target compound’s methyl group. Melting point: 85–86°C .

- Synthesis : Similar to (±)-8a but with brominated precursors, highlighting versatility in halogenation strategies .

Simpler Analogs: 6-Chloro-N-Methylpyrimidin-4-Amine

Variations in the Amine-Linked Substituent

6-Chloro-N-(Furan-2-Ylmethyl)-2-Methylpyrimidin-4-Amine

- Structure : Furan (unsaturated) instead of tetrahydrofuran (saturated) in the side chain.

- Properties : The unsaturated furan ring decreases solubility and metabolic stability due to oxidative susceptibility .

- Activity : Likely inferior bioavailability compared to the target compound’s tetrahydrofuran group .

6-Chloro-N-((Tetrahydropyran-4-Yl)Methyl)Pyrimidin-4-Amine

- Structure : Tetrahydropyran (six-membered ring) instead of tetrahydrofuran.

- Properties : Increased conformational flexibility may alter binding kinetics. A trifluoromethyl variant of this compound shows enhanced metabolic stability .

N,N-Diethyl Analogs

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Predicted using fragment-based methods.

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via nucleophilic aromatic substitution (SNAr) on a suitably functionalized pyrimidine precursor, typically 6-chloro-2-methyl-4-aminopyrimidine or its derivatives, with the tetrahydrofuran-2-ylmethyl amine or its equivalent.

Preparation Methods

Starting Materials and Key Intermediates

- 6-chloro-2-methyl-4-aminopyrimidine : Often prepared by selective chlorination and methylation of pyrimidine derivatives or purchased commercially.

- Tetrahydrofuran-2-ylmethyl amine : Prepared via reduction or amination of tetrahydrofuran-2-carboxaldehyde or related intermediates.

Nucleophilic Substitution Reaction

The core step involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with tetrahydrofuran-2-ylmethyl halides or amines under basic or neutral conditions to form the target compound.

Typical Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | Tetrahydrofuran (THF), dichloromethane (DCM), or dry solvents |

| Base | Sodium hydride (NaH), triethylamine (TEA), or other mild bases |

| Temperature | 0°C to reflux, depending on reagents |

| Reaction Time | 1 to 24 hours |

| Molar Ratios | Pyrimidine derivative : amine typically 1:1 to 1:1.5 |

| Workup | Aqueous quench, extraction, drying, and purification by chromatography or recrystallization |

Example Synthetic Route from Patent CN102161660A

Though this patent focuses on related pyrimidine derivatives, it provides insights into efficient preparation methods involving:

- Use of dry solvents such as dichloromethane.

- Deprotonation of amines with sodium hydride in THF.

- Nucleophilic substitution on chloropyrimidine rings at low temperatures (-78°C to room temperature).

- Purification steps yielding high purity products (typically >95%).

This method emphasizes the importance of controlling stoichiometry and temperature to maximize yield and minimize side products.

Detailed Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6-chloro-2-methylpyrimidin-4-amine + tetrahydrofuran-2-ylmethyl chloride | NaH, THF, 0°C to RT, 12 h | 6-chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine | 80-90 |

Analytical and Purification Details

- Characterization : 1H NMR, 13C NMR, LC-MS, and HPLC are standard for confirming structure and purity.

- Purity : Typically >95% after purification.

- Purification Methods : Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethyl acetate/hexane).

Research Findings and Optimization

- Use of dry, aprotic solvents (THF, DCM) improves nucleophilic substitution efficiency.

- Sodium hydride is preferred for deprotonation due to strong basicity and compatibility.

- Low-temperature addition (-78°C) prevents side reactions and decomposition.

- Molar ratio adjustment (slight excess of amine) drives reaction to completion.

- Purification techniques significantly impact final product purity and yield.

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Value | Notes |

|---|---|---|

| Solvent | THF, DCM | Dry solvents preferred |

| Base | NaH (1.1 equiv) | Strong base for amine deprotonation |

| Temperature | 0°C to RT | Start low to control reaction rate |

| Reaction Time | 12-24 hours | Monitored by TLC or HPLC |

| Molar Ratio | 1:1 to 1:1.5 (pyrimidine:amine) | Slight excess amine beneficial |

| Yield | 80-90% | High yields achievable with optimized conditions |

| Purity | >95% | Confirmed by HPLC and NMR |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-2-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine, and what key reaction parameters influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, chloro-substituted pyrimidine intermediates (e.g., 5-(chloromethyl)-substituted precursors) can react with tetrahydrofuran-derived amines under reflux in chloroform. Key parameters include:

- Reaction Time : Prolonged reflux (5+ hours) ensures completion .

- Solvent Choice : Chloroform is preferred for its ability to dissolve aromatic amines and stabilize intermediates.

- Purification : Column chromatography on silica gel (200–300 mesh) with CHCl₃ as eluent, followed by crystallization (e.g., methanol) to isolate high-purity crystals .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amine connectivity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., molecular ion peak at m/z ~255).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .

Q. What initial biological screening approaches are used for this compound?

- Methodological Answer : Pyrimidine derivatives are often screened for antimicrobial activity. Standard protocols include:

- Agar Diffusion Assays : Testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- MIC Determination : Broth microdilution to quantify minimum inhibitory concentrations .

- Immunomodulatory Assays : Assessing cytokine modulation in macrophage cell lines .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction Path Search : Identifies energetically favorable routes for nucleophilic substitution.

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., chloroform vs. DMF).

- Machine Learning : Training models on existing pyrimidine reaction data to predict optimal conditions (e.g., temperature, catalyst) .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR with DFT-calculated shifts (software: Gaussian, ORCA). Adjust for solvent effects (e.g., chloroform PCM models).

- Dynamic Effects : Consider tautomerism or conformational flexibility via molecular dynamics simulations.

- Supplementary Techniques : Use 2D NMR (COSY, NOESY) to resolve ambiguous proton couplings .

Q. What strategies are effective in analyzing byproducts during synthesis?

- Methodological Answer :

- LC-MS/MS : Identify trace byproducts (e.g., dechlorinated or dimerized species) via fragmentation patterns.

- Isolation via Prep-HPLC : Collect byproduct fractions for structural elucidation.

- Mechanistic Studies : Probe reaction intermediates using in-situ IR or stopped-flow NMR .

Q. How does X-ray crystallography confirm the molecular structure and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray analysis (e.g., Cu-Kα radiation, T = 293 K) provides:

- Bond Lengths/Angles : Validate pyrimidine ring geometry (e.g., C–N = ~1.34 Å).

- Hydrogen Bonding : Detect N–H⋯N/F interactions stabilizing crystal packing.

- Dihedral Angles : Quantify planarity deviations (e.g., 12.8° twist between pyrimidine and phenyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.